

Application Notes and Protocols for MTH-DL-Methionine in Animal Nutrition Research

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Compound of Interest

Compound Name: **MTH-DL-Methionine**

Cat. No.: **B3332188**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine is an essential sulfur-containing amino acid critical for protein synthesis, methyl group donation in various metabolic pathways, and antioxidant defense in animals. In commercial animal nutrition, synthetic methionine is a key feed additive to ensure optimal growth, feed efficiency, and health, particularly in diets based on plant proteins like corn and soybean meal which are often deficient in this amino acid. **MTH-DL-Methionine**, a racemic mixture of D- and L-isomers, is a widely used commercial form of methionine.^[1] The D-isomer is efficiently converted to the biologically active L-isomer in the animal's body, making DL-Methionine a highly effective source.^{[1][2]}

These application notes provide a comprehensive overview of the use of **MTH-DL-Methionine** in animal nutrition research, summarizing key quantitative data from various studies and detailing experimental protocols.

Data Presentation

The following tables summarize the quantitative effects of **MTH-DL-Methionine** supplementation on the performance of various animal species as reported in peer-reviewed literature.

Table 1: Effects of MTH-DL-Methionine on Swine Growth Performance

| Species | Parameter | Control Diet | MTH-DL-Methionine Supplement | Percentage Change | Reference |
|------------------------------|--------------------------|------------------|--|--------------------------------|-----------|
| Finishing Pigs | Average Daily Gain (ADG) | Not specified | No significant difference compared to L-Met and MHA | - | [3] |
| Finishing Pigs | Drip Loss (%) | 7.03 (vs. LM) | 5.58 | -20.6% | [3] |
| Finishing Pigs | Cook Loss (%) | 18.18 (vs. LM) | 16.20 | -10.9% | [3] |
| Early-Weaned Pigs | ADG (d 0-21) | Not specified | Quadratically improved with increasing levels (0.28% to 0.48%) | Optimized at 0.40-0.44% | [4] |
| Growing Pigs (Heat Stressed) | ADG (g/day) | Lower than TN100 | Higher in HS120 vs HS100 | Improvement with 20% extra Met | [5] |
| Growing Pigs (Heat Stressed) | G:F Ratio | Lower in HS100 | Higher in HS120 vs HS100 | Improved with 20% extra Met | [5] |

Table 2: Effects of MTH-DL-Methionine on Poultry Performance

| Species | Parameter | Control/Comparison Diet | MTH-DL-Methionine Supplemented Diet | Bioefficacy/Comparison | Reference |
|-----------------------------------|-----------------------------|-------------------------|-------------------------------------|--|-----------|
| Broilers (0-21d) | Average Daily Gain (ADG) | L-Met | Lower | 94.97% as efficacious as L-Met | [6] |
| Broilers (0-21d) | Feed Conversion Ratio (FCR) | L-Met | Higher (less efficient) | 95.63% as efficacious as L-Met | [6] |
| Broilers | Body Weight Gain | 0.15% Herbal Methionine | Lower by 9.5% | Herbal methionine showed higher gain | [7] |
| Laying Hens | Egg Mass (g/d) | 58.25 | 59.47 | Significantly greater than control | [1] |
| Yellow-Feathered Chickens (1-30d) | Final Body Weight (FBW) | Basal Diet | Significantly higher | L-Met resulted in higher FBW than DL-Met | [8] |
| Yellow-Feathered Chickens (1-30d) | Feed Conversion Ratio (FCR) | Basal Diet | Significantly lower (better) | No significant difference between DL-Met and L-Met | [8] |

Table 3: Application of MTH-DL-Methionine in Aquaculture

| Species | Parameter | Control/Comparison Diet | MTH-DL-Methionine Supplemented Diet | Key Finding | Reference |
|---|----------------------------------|----------------------------------|--|---|-----------|
| Micropterus salmoides (Largemouth Bass) | Weight Gain Rate (WGR) | Low Fishmeal (25% FM) | Significantly improved with 0.40% DL-Met | Alleviated negative effects of low fishmeal diet | [9] |
| Rainbow Trout | Growth Performance | L-Met, Met-Met, HMTBa, Co DL-Met | No significant difference | All sources showed similar effects on growth | [10] |
| Rainbow Trout | Body Composition (Crude Protein) | Control | Higher with Co DL-Met and HMTBa | DL-Met similar to control | [10] |
| White Shrimp (Litopenaeus vannamei) | Leaching in Water | dl-methionine HCl | Lower with dl-methionine | DL-methionine showed lower leaching than its HCl form | [11] |

Experimental Protocols

Protocol 1: Evaluating the Effect of MTH-DL-Methionine on Growth Performance in Finishing Pigs

Objective: To determine the impact of dietary **MTH-DL-Methionine** supplementation on the growth performance, carcass characteristics, and meat quality of finishing pigs.

Materials:

- Finishing pigs (e.g., 240 pigs) of similar age and weight.[3]

- Basal diet: A typical corn-soybean meal-based diet formulated to meet or exceed the nutritional requirements for finishing pigs, except for methionine.
- **MTH-DL-Methionine** (99% purity).
- Other methionine sources for comparison (e.g., L-Methionine, Methionine Hydroxy Analogue - MHA).
- Individual or group pens with controlled environmental conditions.
- Feeding and watering systems.
- Weighing scales for animals and feed.
- Equipment for carcass and meat quality analysis (e.g., for drip loss, cook loss, shear force).

Methodology:

- Animal Acclimatization: House the pigs in their designated pens for an acclimatization period (e.g., 1 week) before the start of the experiment.
- Experimental Design: Use a randomized complete block design. Allot pigs to treatment groups based on initial body weight. For example, three treatment groups: 1) Basal diet + L-Methionine, 2) Basal diet + **MTH-DL-Methionine**, 3) Basal diet + MHA.[3]
- Diet Formulation: Formulate the experimental diets to be isonitrogenous and isoenergetic. The only variable should be the source of supplemental methionine. The inclusion level of **MTH-DL-Methionine** and other sources should be calculated to meet the digestible methionine requirement for the specific growth phase.
- Feeding Trial: The feeding trial should last for a significant portion of the finishing phase (e.g., 7 weeks).[3] Provide feed and water ad libitum.
- Data Collection:
 - Record individual pig weights at the beginning and end of the trial, and at regular intervals (e.g., weekly) to calculate Average Daily Gain (ADG).

- Measure daily feed intake per pen to calculate Average Daily Feed Intake (ADFI).
- Calculate the Feed Conversion Ratio (FCR) (ADFI/ADG).
- Carcass and Meat Quality Analysis: At the end of the trial, select a subset of pigs from each treatment group for slaughter.
 - Measure carcass characteristics such as hot carcass weight and dressing percentage.
 - Collect loin muscle samples to evaluate meat quality parameters like pH, color, drip loss, and cook loss.[3]
- Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the different methionine sources.

Protocol 2: Determining the Bioavailability of MTH-DL-Methionine in Broiler Chickens

Objective: To compare the relative bioavailability of **MTH-DL-Methionine** to a standard (e.g., L-Methionine) in young broiler chickens.

Materials:

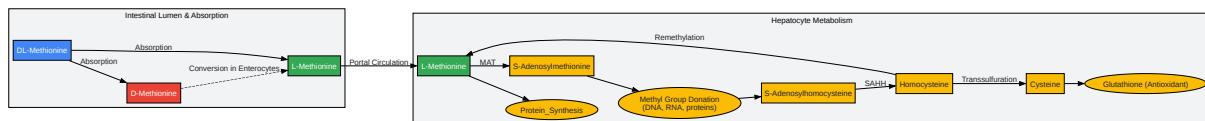
- Day-old broiler chicks (e.g., 440 Cobb 500 male chicks).[12]
- Basal diet: A diet deficient in sulfur amino acids.
- **MTH-DL-Methionine** (99% purity).
- L-Methionine (as the reference standard).
- Brooding and rearing pens with controlled temperature, humidity, and lighting.
- Feeders and waterers.
- Weighing scales for birds and feed.

Methodology:

- Animal Rearing: House the chicks in a temperature-controlled environment suitable for their age.
- Experimental Design: A graded supplementation design is typically used. Create multiple treatment groups, including a control group receiving the basal diet and several groups for each methionine source at increasing inclusion levels (e.g., 70%, 85%, 100%, 115%, and 130% of the recommended requirement).[12]
- Diet Formulation: Formulate the basal diet to be deficient in methionine. Then, create the experimental diets by adding graded levels of either **MTH-DL-Methionine** or L-Methionine to the basal diet.
- Feeding Trial: The trial typically runs for the starter phase of broiler growth (e.g., 21 or 30 days).[6][8] Provide feed and water ad libitum.
- Data Collection:
 - Measure body weight gain and feed intake for each pen at regular intervals.
 - Calculate the Feed Conversion Ratio (FCR).
- Blood and Tissue Sampling: At the end of the trial, blood samples can be collected to analyze plasma metabolites.[8] Tissue samples (e.g., liver, intestine) can be collected to study metabolic enzyme activities or gene expression.[8][12]
- Statistical Analysis: Use regression analysis (e.g., slope-ratio or exponential models) to compare the dose-response of key performance indicators (like body weight gain or FCR) between the two methionine sources.[6][13] The ratio of the slopes gives the relative bioavailability of **MTH-DL-Methionine** compared to L-Methionine.

Mandatory Visualizations

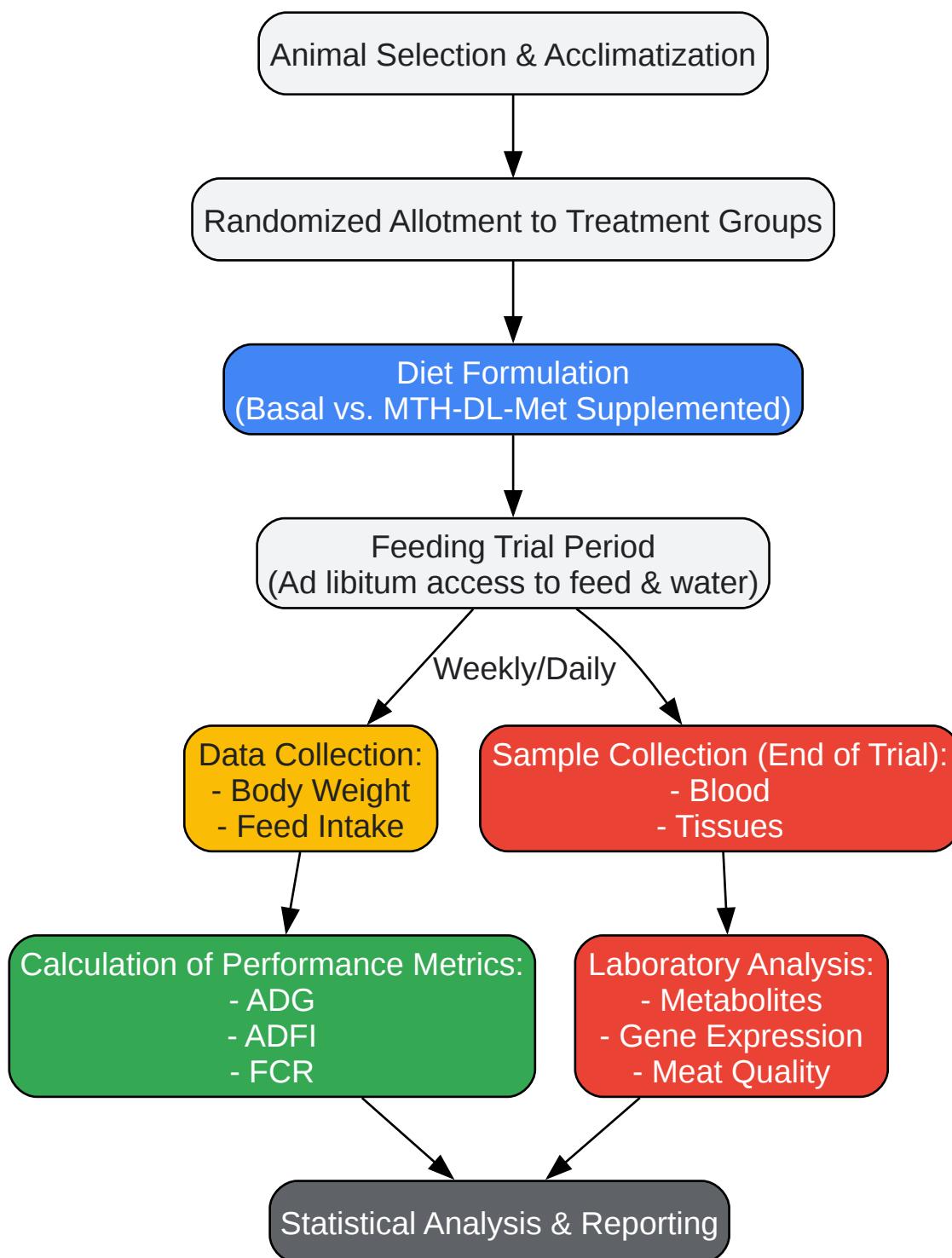
Signaling and Metabolic Pathways



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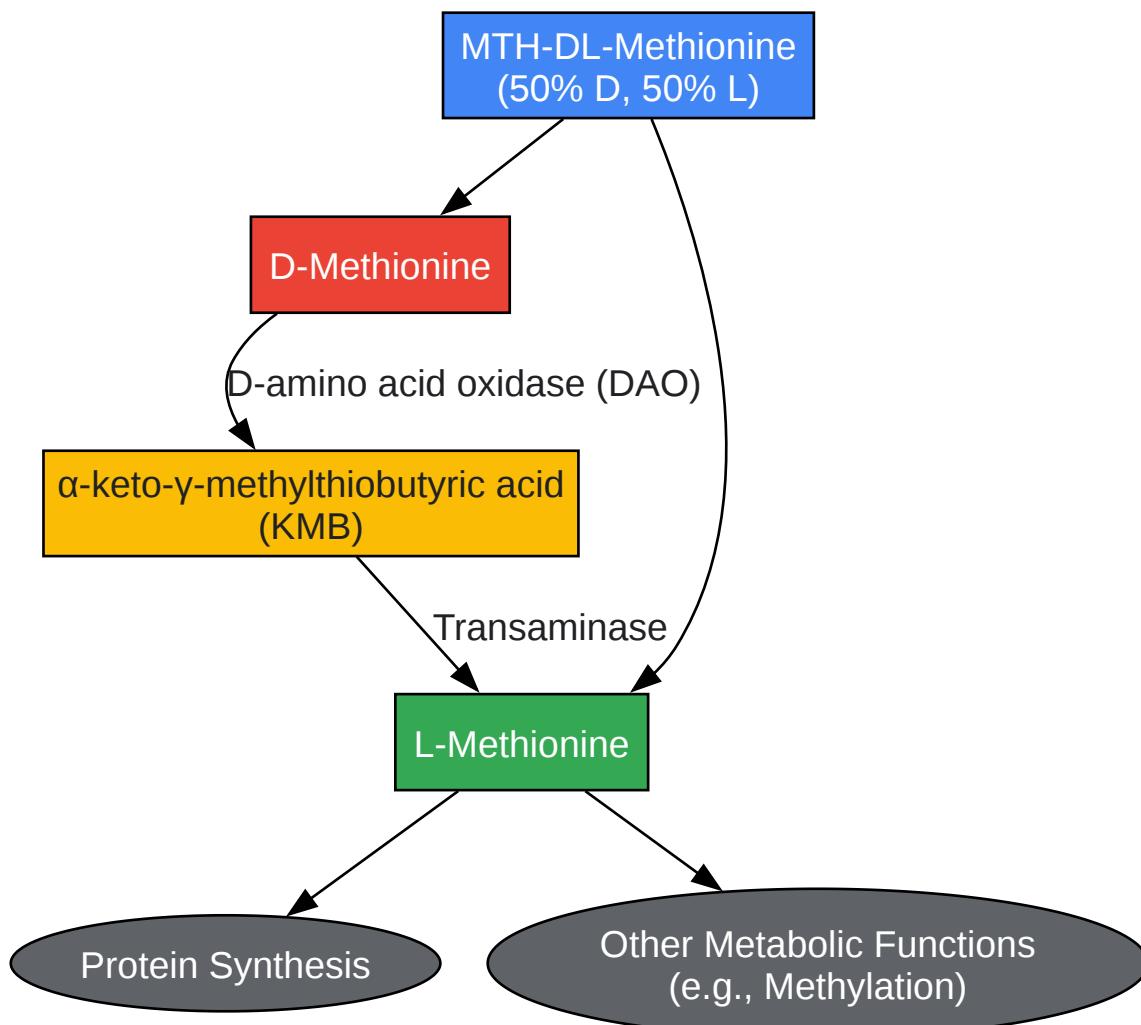
Caption: Metabolic fate of **MTH-DL-Methionine** in animals.

Experimental Workflow

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Caption: General workflow for an animal nutrition trial with **MTH-DL-Methionine**.

Methionine Source Conversion and Utilization



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Caption: Enzymatic conversion of D-Methionine to L-Methionine for utilization.

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